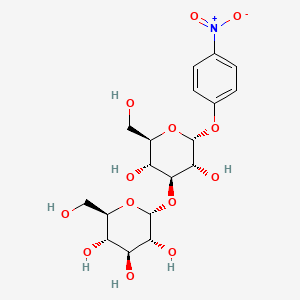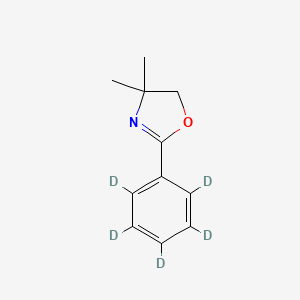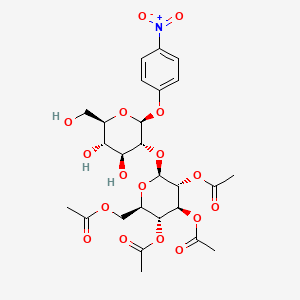
1-Naphthaldehyde-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaldehyde, also known as α-Naphthaldehyde or Naphthalene-1-carbaldehyde, is an organic compound with the linear formula C10H7CHO . It is used in the synthesis of various organic compounds . The molecular weight of 1-Naphthaldehyde is 156.18 .
Synthesis Analysis
1-Naphthaldehyde can be synthesized through the condensation of 1-naphthaldehyde with semicarbazide . It can also be used to synthesize (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .Molecular Structure Analysis
The molecular structure of 1-Naphthaldehyde consists of a naphthalene ring attached to a formyl group . The compound exhibits a linear formula of C10H7CHO .Chemical Reactions Analysis
In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes is completely altered . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .Physical And Chemical Properties Analysis
1-Naphthaldehyde is a liquid that appears colorless to pale yellow . It has a pungent odor . The compound has a refractive index of 1.652 (lit.) . It has a boiling point of 160-161 °C/15 mmHg (lit.) and a melting point of 1-2 °C (lit.) . The density of 1-Naphthaldehyde is 1.15 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Development of Sensors : 2-Hydroxy-1-naphthaldehyde is used as a functionalised fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective in detecting different cations and anions, as well as toxic species and reactive substrates. The sensing mechanisms involve various fluorometric and mechanistic pathways (Das & Goswami, 2017).
Selective Detection of Ions : Studies have shown the synthesis and application of 2-hydroxy-1-naphthaldehyde-based chemosensors for the selective detection of specific ions like aluminium. These sensors demonstrate high sensitivity and reversibility, making them useful for various applications (Sun, Miao, Zhang, Li, & Chang, 2018).
Photorearrangement Mechanism Studies : 1-Nitro-2-naphthaldehyde, a derivative, has been studied for its photorearrangement mechanisms, which are crucial for the development of optical storage devices. This research has implications for improving data storage technologies (Dvornikov, Taylor, Liang, & Rentzepis, 1998).
Fluorescence and Phosphorescence Studies : The fluorescence and phosphorescence properties of naphthaldehydes and their derivatives have been extensively studied. This research aids in understanding the photophysical behavior of these compounds, which is essential for various applications in material science (Kitamura & Baba, 1975).
Humidity Sensing in Industrial and Food Products : A hydroxy naphthaldehyde-based luminogen was synthesized to monitor humidity content in industrial solvents and food products. This technology is significant for regulating industrial safety management and ensuring food quality (Das, Bej, Hirani, & Banerjee, 2021).
Safety and Hazards
1-Naphthaldehyde is harmful if swallowed . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . If swallowed, immediate medical assistance is advised .
Propiedades
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H/i1D,2D,3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-GSNKEKJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662136 |
Source


|
| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaldehyde-d7 | |
CAS RN |
1190020-48-4 |
Source


|
| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













